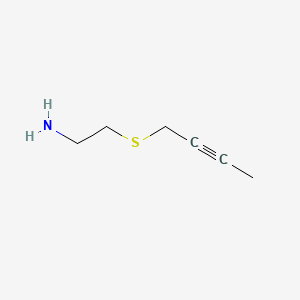
N-(4-Methylphenyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)octanamide: is an organic compound with the molecular formula C15H23NO It is an amide derivative, characterized by the presence of an octanamide chain attached to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)octanamide typically involves the reaction of 4-methylbenzoic acid with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Methylphenyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid and octanoic acid.
Reduction: Formation of 4-methylphenylamine and octylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: N-(4-Methylphenyl)octanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the study of reaction mechanisms.
Biology: In biological research, this compound may be used to study the interactions of amide compounds with biological molecules. It can also serve as a model compound for understanding the behavior of amides in biological systems.
Medicine: While specific medical applications of this compound are not well-documented, amide derivatives are often explored for their potential pharmacological properties. This compound could be investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its properties make it suitable for applications in coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)octanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with other molecules, while the hydrophobic octanamide chain can interact with non-polar environments. These interactions can influence the compound’s behavior in chemical reactions and biological systems.
Comparaison Avec Des Composés Similaires
N-(4-Methoxyphenyl)octanamide: Similar structure but with a methoxy group instead of a methyl group.
N-(4-Chlorophenyl)octanamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(4-Nitrophenyl)octanamide: Similar structure but with a nitro group instead of a methyl group.
Uniqueness: N-(4-Methylphenyl)octanamide is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions. The methyl group can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
52097-65-1 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
N-(4-methylphenyl)octanamide |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-6-7-8-15(17)16-14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3,(H,16,17) |
Clé InChI |
ICXCDRKZZJDRRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


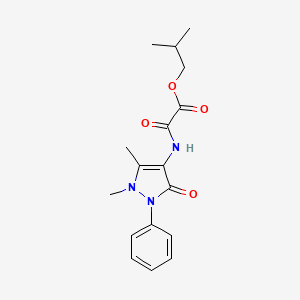
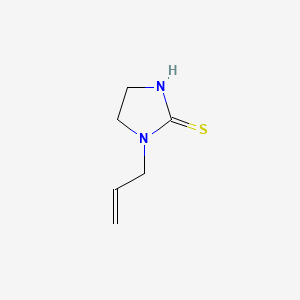
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)

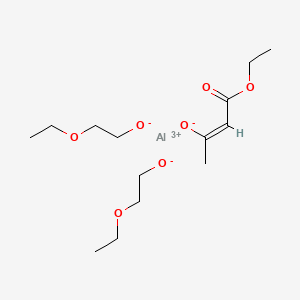
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
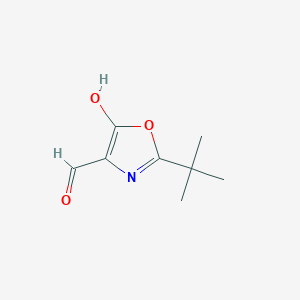

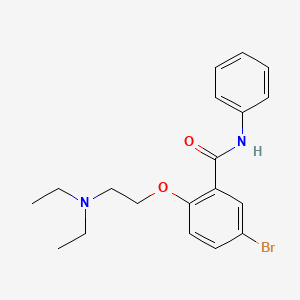
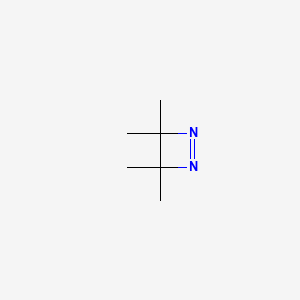
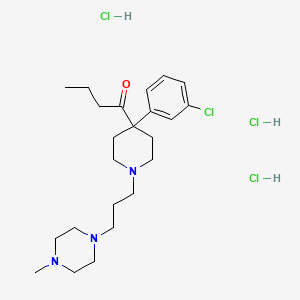
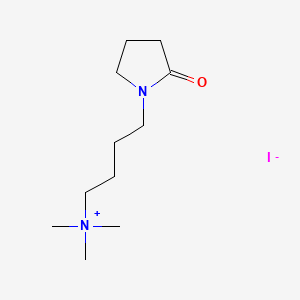
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
